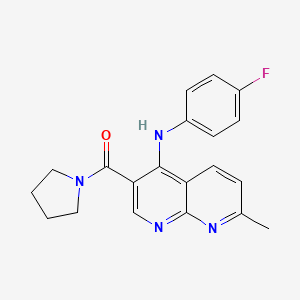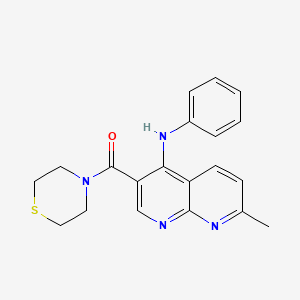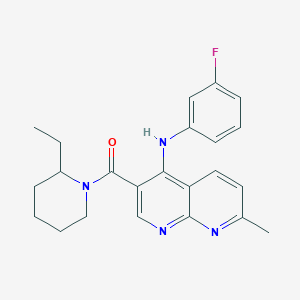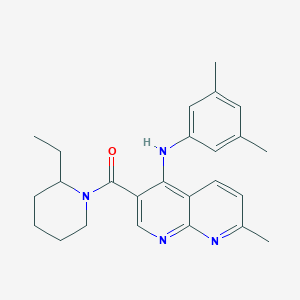
3-(azepane-1-carbonyl)-7-methyl-N-phenyl-1,8-naphthyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azepane, also known as hexamethyleneimine, is a seven-membered heterocyclic compound with one nitrogen atom . Compounds with an azepane ring can be used in the synthesis of various pharmaceuticals .
Synthesis Analysis
The synthesis of azepane derivatives often involves the reaction of hexamethyleneimine with other compounds . For example, hexamethyleneimine can react with diisopropylethylamine and carbon dioxide in dichloromethane to form a carbonyl compound .Molecular Structure Analysis
Azepane is a seven-membered ring with one nitrogen atom. The presence of the nitrogen atom can allow for various substitutions at that position, leading to a wide range of azepane derivatives .Chemical Reactions Analysis
Azepane derivatives can undergo various chemical reactions, depending on the other functional groups present in the molecule. For example, an azepane ring can be opened under certain conditions to form other types of compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Azepane is a liquid at room temperature and is soluble in water . Its derivatives might have different properties depending on their functional groups .Safety and Hazards
Propiedades
IUPAC Name |
(4-anilino-7-methyl-1,8-naphthyridin-3-yl)-(azepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O/c1-16-11-12-18-20(25-17-9-5-4-6-10-17)19(15-23-21(18)24-16)22(27)26-13-7-2-3-8-14-26/h4-6,9-12,15H,2-3,7-8,13-14H2,1H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJLYGYNGJQANY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=CC=C3)C(=O)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-chloro-N-ethyl-N-[2-(thiomorpholine-4-carbonyl)thiophen-3-yl]benzene-1-sulfonamide](/img/structure/B6583914.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide](/img/structure/B6583921.png)
![2-(4-fluorophenyl)-5-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B6583931.png)
![5-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,4-dimethylphenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B6583936.png)
![2-(2-chlorophenyl)-5-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B6583940.png)
![1-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}-N-[(pyridin-3-yl)methyl]piperidine-3-carboxamide](/img/structure/B6583948.png)
![5-amino-N-(3,4-dimethoxyphenyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6583961.png)

![ethyl 4-{[7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate](/img/structure/B6583975.png)
![N-[4-(benzyloxy)phenyl]-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine](/img/structure/B6583984.png)




